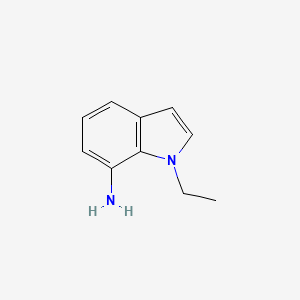

1-Ethyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

1-ethylindol-7-amine |

InChI |

InChI=1S/C10H12N2/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2,11H2,1H3 |

InChI Key |

SIBHOCWKSAJSEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indol-7-amine is a heterocyclic amine belonging to the vast and versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. The strategic placement of an ethyl group at the 1-position and an amine group at the 7-position of the indole ring suggests potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside plausible experimental protocols for its synthesis and analysis, based on established methodologies for related indole derivatives.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be defined. Further physicochemical properties are predicted based on its structure and comparison with related indole compounds.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1596967-59-7 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Canonical SMILES | CCN1C=CC2=C1C(N)=CC=C2 | - |

| InChI Key | SIBHOCWKSAJSEZ-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | - |

| Solubility | Not available | Likely soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in water is expected to be low. |

| LogP | 1.82 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, established methods for the synthesis of 7-aminoindoles and N-alkylation of indoles can be adapted to produce the target compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from a suitable substituted indole. The following diagram outlines a potential synthetic workflow.

Caption: Proposed synthesis of this compound.

Detailed Methodologies

3.2.1. N-Ethylation of 7-Nitroindole

This step involves the introduction of an ethyl group at the nitrogen of the indole ring.

-

Materials: 7-Nitroindole, sodium hydride (NaH), ethyl iodide (or other ethylating agent), anhydrous N,N-dimethylformamide (DMF).

-

Protocol:

-

To a solution of 7-nitroindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indolide anion.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-ethyl-7-nitroindole.

-

3.2.2. Reduction of 1-Ethyl-7-nitroindole

The nitro group is reduced to an amine in this step.

-

Materials: 1-Ethyl-7-nitroindole, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C), and appropriate solvents.

-

Protocol (using SnCl₂·2H₂O):

-

Dissolve 1-ethyl-7-nitroindole in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Spectroscopic Analysis

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds like 1-Ethyl-1H-indole.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the ten carbons of the indole core. The chemical shifts of the aromatic carbons will be affected by the substituents.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 160.22 g/mol . Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indole ring. The mass spectrum of the related compound 1-Ethyl-1H-indole shows a prominent molecular ion peak at m/z 145.[3]

Biological Activity and Potential Applications

Specific biological activities of this compound have not been reported. However, the indole nucleus is a common feature in a wide array of biologically active molecules.[4][5] 7-aminoindole derivatives, in particular, are recognized as important synthetic intermediates for a broad range of bioactive molecules.[6]

Potential Signaling Pathways

The structural similarity of this compound to endogenous signaling molecules like serotonin suggests that it could potentially interact with various receptors and enzymes in the central nervous system and other tissues. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for indole-based drugs.

Caption: Hypothetical GPCR signaling pathway.

The diverse biological activities of indole derivatives include anticancer, antimicrobial, and anti-inflammatory properties.[4] Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the indole family. This guide has compiled the available chemical data and provided a framework for its synthesis and characterization based on established chemical principles. The potential for this molecule to exhibit significant biological activity warrants further investigation, which could open new avenues in drug discovery and development. Researchers are encouraged to use the information presented herein as a foundation for their experimental pursuits.

References

- 1. This compound - Molwiki [molwiki.com]

- 2. 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indole, 1-ethyl- [webbook.nist.gov]

- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide to the Structure Elucidation of 1-Ethyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the structural elucidation of 1-Ethyl-1H-indol-7-amine. Due to the limited availability of direct experimental data in public databases for this specific molecule, this guide outlines a proposed synthetic pathway and predicts the expected analytical data based on established principles of organic chemistry and spectroscopy. The methodologies for key analytical techniques are detailed to enable researchers to characterize and confirm the structure of this compound.

Chemical Identity and Properties

This compound is a derivative of indole, featuring an ethyl group at the 1-position and an amine group at the 7-position of the indole ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1596967-59-7 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Predicted LogP | 1.82 | [1] |

Proposed Synthesis

A plausible synthetic route for this compound involves the N-ethylation of a suitable protected 7-aminoindole precursor, followed by deprotection. A common starting material would be 7-nitroindole, which can be reduced to 7-aminoindole.

Synthetic Workflow

References

An In-depth Technical Guide on 1-Ethyl-1H-indol-7-amine (CAS: 1596967-59-7)

Disclaimer: Publicly available information on 1-Ethyl-1H-indol-7-amine (CAS: 1596967-59-7) is exceedingly limited. This guide compiles the available data and provides theoretical insights based on the chemical structure and general knowledge of related indole compounds. The experimental protocols and potential biological roles described herein are predictive and require experimental validation.

Introduction

This compound is a heterocyclic aromatic amine belonging to the vast and important class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The presence of an ethyl group at the N1 position and an amino group at the C7 position suggests its potential as a versatile building block in the synthesis of more complex molecules for drug discovery and materials science. This document aims to provide a comprehensive overview of the known properties, a putative synthetic route, and the potential significance of this compound for researchers and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the basic molecular identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 1596967-59-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₂N₂ | Chemical Supplier Catalogs |

| Molecular Weight | 160.22 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound | |

| LogP (Predicted) | 1.8 - 2.2 | Various computational models |

| Hydrogen Bond Donors | 1 (amine group) | |

| Hydrogen Bond Acceptors | 2 (amine and indole nitrogen) |

Proposed Synthesis

A specific, experimentally validated synthesis for this compound has not been reported in peer-reviewed literature. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. A potential approach involves the ethylation of a protected 7-aminoindole derivative, followed by deprotection.

Experimental Protocol: A Proposed Synthesis of this compound

Step 1: Protection of 7-Aminoindole

-

Reactants: 7-Aminoindole, a suitable protecting group (e.g., di-tert-butyl dicarbonate, Boc₂O), and a base (e.g., triethylamine, TEA) in an appropriate solvent (e.g., dichloromethane, DCM).

-

Procedure: Dissolve 7-aminoindole in DCM and add TEA. Cool the mixture to 0°C. Add Boc₂O dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-7-aminoindole.

Step 2: N-Ethylation of Protected 7-Aminoindole

-

Reactants: N-Boc-7-aminoindole, an ethylating agent (e.g., ethyl iodide or diethyl sulfate), and a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Procedure: To a solution of N-Boc-7-aminoindole in anhydrous THF, add NaH portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir for 30 minutes, then add ethyl iodide dropwise. Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

-

Reactants: The N-ethylated, Boc-protected intermediate and a strong acid (e.g., trifluoroacetic acid, TFA) in a suitable solvent (e.g., DCM).

-

Procedure: Dissolve the intermediate from Step 2 in DCM and add TFA dropwise at 0°C. Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification may be achieved by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

-

Scaffold for Drug Discovery: The indole nucleus is a cornerstone in medicinal chemistry. The 7-amino group provides a handle for further functionalization, allowing for the generation of libraries of compounds for screening against various biological targets. N-ethylation can influence the lipophilicity and metabolic stability of the molecule, which are key parameters in drug design.

-

Serotonin Receptor Ligands: Many indole derivatives interact with serotonin (5-HT) receptors due to the structural similarity with serotonin. The 7-aminoindole scaffold could be explored for the development of novel ligands for different 5-HT receptor subtypes, which are implicated in a wide range of neurological disorders.

-

Enzyme Inhibitors: The indole ring system is found in numerous enzyme inhibitors. The specific substitution pattern of this compound could be a starting point for designing inhibitors of kinases, histone deacetylases (HDACs), or other enzymes relevant to disease.

-

Materials Science: Indole derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties. The amino and ethyl groups can be used to tune these properties and the solid-state packing of the molecules.

Signaling Pathways and Experimental Workflows

There is no published information on any signaling pathways modulated by this compound. Research in this area would logically begin with broad phenotypic screening to identify any cellular effects, followed by target deconvolution studies.

Caption: A general experimental workflow for biological characterization.

Conclusion

This compound is a chemical entity with limited available data. Its structure, featuring a functionalized indole core, suggests potential as a valuable building block in medicinal chemistry and materials science. This guide provides a summary of its known properties and a theoretical framework for its synthesis and potential biological investigation. Further experimental work is necessary to fully characterize this compound and explore its utility in various scientific disciplines.

Technical Guide: 1-Ethyl-1H-indol-7-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Ethyl-1H-indol-7-amine

Executive Summary

This document provides a technical overview of the chemical compound this compound. The purpose of this guide is to consolidate available scientific and technical information regarding its chemical properties, synthesis, and biological activities to support research and development efforts. However, a comprehensive literature search has revealed a significant scarcity of published data specifically for this compound. While basic chemical identifiers are available, detailed experimental protocols, quantitative data on biological activity, and established signaling pathways involving this specific molecule are not readily found in the public domain. This guide will present the available information and note the areas where data is currently lacking.

Chemical Identity and Properties

IUPAC Name: this compound

| Property | Value | Source |

| CAS Number | 1596967-59-7 | MolWiki[1] |

| Molecular Formula | C₁₀H₁₂N₂ | MolWiki[1] |

| Molecular Weight | 160.22 g/mol | MolWiki[1] |

| InChI Key | SIBHOCWKSAJSEZ-UHFFFAOYSA-N | MolWiki[1] |

| LogP | 1.82 | MolWiki[1] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound could not be located in the current scientific literature. General methods for the synthesis of substituted indoles are well-established and can provide a theoretical framework for its preparation.

General Synthetic Strategies for Substituted Indoles

The synthesis of indole derivatives often involves classical methods such as the Fischer, Bischler, or Reissert indole syntheses. For N-alkylation and amination of the indole ring, the following general approaches may be applicable:

-

N-Ethylation of 7-Nitroindole followed by Reduction: A common strategy would involve the N-ethylation of a pre-functionalized indole, such as 7-nitro-1H-indole. The ethyl group can be introduced using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., sodium hydride). The nitro group at the C7 position can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

-

Direct Amination: Direct amination of an N-ethylated indole at the C7 position is a more challenging transformation and would likely require a specialized catalytic system.

It is crucial to note that these are generalized pathways, and a specific, optimized experimental protocol for this compound is not currently available in published literature.

Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the biological activity of this compound. While the indole scaffold is a common feature in many biologically active molecules, including neurotransmitters like serotonin and various pharmaceuticals, the specific effects of an ethyl group at the N1 position and an amine group at the C7 position have not been extensively studied for this particular compound.

General Considerations for Indole Derivatives:

-

Serotonin Receptor Interaction: The indoleamine structure is a core component of serotonin (5-hydroxytryptamine). It is plausible that indole derivatives could interact with serotonin receptors, but this would require experimental validation.

-

Enzyme Inhibition: Certain indole derivatives have been shown to act as inhibitors of various enzymes.

-

Antimicrobial and Anticancer Properties: The indole nucleus is found in numerous natural and synthetic compounds with demonstrated antimicrobial and anticancer activities.

Without experimental data, any discussion of the biological activity or signaling pathways of this compound remains speculative.

Data Presentation and Visualization

Due to the absence of quantitative experimental data from published studies, the creation of structured data tables for comparison is not possible. Similarly, without information on its mechanism of action or involvement in biological processes, diagrams of signaling pathways or experimental workflows cannot be generated.

Conclusion and Future Directions

The current body of scientific literature lacks in-depth technical information on this compound. While its basic chemical properties are documented, there is a clear need for foundational research to elucidate its synthesis, chemical reactivity, and biological profile. For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary:

-

Development and Optimization of a Synthetic Route: A robust and scalable synthesis protocol needs to be established and published.

-

Chemical Characterization: Full characterization using modern analytical techniques (NMR, MS, IR, etc.) is required.

-

Biological Screening: The compound should be screened against a panel of biological targets (e.g., receptors, enzymes) to identify potential activities.

-

In Vitro and In Vivo Studies: If promising activities are identified, further in vitro and in vivo studies would be necessary to determine its mechanism of action, efficacy, and safety profile.

This document will be updated as new information becomes available in the peer-reviewed literature.

References

The Biological Activity of 1-Ethyl-1H-indol-7-amine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound, 1-Ethyl-1H-indol-7-amine. Due to the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) of structurally similar indoleamines, tryptamines, and 7-substituted indole derivatives to forecast its potential pharmacological profile. This analysis suggests that this compound may exhibit activity at serotonergic receptors and could possess anticancer properties. This guide outlines potential mechanisms of action, proposes experimental protocols for validation, and presents hypothetical signaling pathways to guide future research and drug discovery efforts.

Introduction

Indole-based compounds are a cornerstone of medicinal chemistry, with a vast number of natural and synthetic derivatives demonstrating a wide array of biological activities.[1][2] The indole scaffold is a privileged structure, capable of interacting with a multitude of biological targets. Modifications to the indole ring and its side chains can dramatically alter the pharmacological properties of the resulting molecule. This guide focuses on the predicted biological activity of this compound, a compound for which, to our knowledge, no biological data has been published. By examining the known activities of analogous compounds, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications.

Predicted Biological Activities and Mechanisms of Action

Based on the structure of this compound, two primary areas of biological activity are predicted: modulation of the serotonergic system and potential anticancer effects.

Serotonergic System Modulation

The tryptamine backbone within this compound is a key structural feature of the neurotransmitter serotonin (5-hydroxytryptamine). Numerous N-alkylated and ring-substituted tryptamines are known to interact with serotonin receptors.

-

Structure-Activity Relationship Analysis:

-

N-Alkylation: N-alkylation of tryptamines can influence their affinity and efficacy at various serotonin receptor subtypes. While N,N-dimethyltryptamine (DMT) is a well-known psychedelic, N-ethylation, as in N-ethyltryptamine (NET), can modulate this activity. The presence of a single ethyl group on the indole nitrogen (position 1) is less common but is expected to influence the molecule's electronic properties and steric interactions with receptor binding pockets.

-

7-Position Substitution: Substitution at the 7-position of the indole ring has been shown to affect serotonergic activity. For example, studies on 7-substituted N,N-dimethyltryptamines have demonstrated that methylation at this position can increase affinity for serotonin receptors.[3] The presence of an amino group at the 7-position, as in 7-aminoindole, introduces a key functional group for potential hydrogen bonding and other interactions.

-

-

Predicted Mechanism of Action: It is hypothesized that this compound will act as a ligand for one or more serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). The nature of this interaction (agonist, antagonist, or partial agonist) would require experimental determination.

Potential Anticancer Activity

A growing body of evidence suggests that various indole derivatives possess significant anticancer properties.[4][5] 7-azaindole derivatives, which are structurally related to 7-aminoindoles, have also been investigated as potential antitumor agents.[6][7]

-

Structure-Activity Relationship Analysis:

-

Indole Core: The indole nucleus is a common feature in many anticancer agents, where it can participate in various interactions with biological targets such as kinases and tubulin.

-

Amino Group: The presence of an amino group can contribute to the molecule's ability to form hydrogen bonds with target proteins, a common feature in many enzyme inhibitors.

-

-

Predicted Mechanism of Action: The anticancer activity of this compound could be mediated through several potential mechanisms, including:

-

Kinase Inhibition: Many kinase inhibitors incorporate an indole or azaindole scaffold.

-

Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells at specific phases of the cell cycle.

-

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for structurally analogous compounds to provide a reference for potential potency.

| Compound | Biological Target/Assay | Quantitative Data (IC₅₀/EC₅₀/Kᵢ) | Reference |

| 7-Methyl-N,N-dimethyltryptamine | Serotonin Receptor (Rat Fundus) | pA₂ = 6.63 | [3] |

| N-Ethyl-N-propyltryptamine (EPT) | 5-HT2A Receptor | Partial agonist activity | [8] |

| 7-Azaindole Derivative (Compound 4f) | MCF7 Breast Cancer Cell Line | IC₅₀ = 5.781 µM | [6] |

| 7-Azaindole Derivative (Compound 4f) | HepG2 Hepatoma Carcinoma Cell Line | IC₅₀ = 8.077 µM | [6] |

Note: This data is for comparative purposes only and does not represent the actual activity of this compound.

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are proposed.

Serotonergic Activity Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

-

Methodology:

-

Prepare cell membranes expressing the desired serotonin receptor subtype.

-

Incubate the membranes with a known radioligand for the specific receptor and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand using filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the Ki value from competitive binding curves.

-

-

-

Functional Assays (e.g., Calcium Mobilization or cAMP Assay):

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at serotonin receptors.

-

Methodology:

-

Use a cell line stably expressing the serotonin receptor of interest and engineered to produce a detectable signal upon receptor activation (e.g., a fluorescent calcium indicator or a luciferase reporter for cAMP levels).

-

Treat the cells with varying concentrations of this compound.

-

Measure the signal output (e.g., fluorescence or luminescence) to determine the dose-response curve and calculate the EC₅₀ or IC₅₀ value.

-

-

In Vitro Anticancer Activity Assays

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

-

Calculate the IC₅₀ value.

-

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

-

Methodology:

-

Treat cancer cells with this compound at its IC₅₀ concentration for various time points.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the predicted interaction of this compound with a G-protein coupled serotonin receptor.

Caption: Hypothetical activation of a Gq-coupled serotonin receptor by this compound.

Experimental Workflow

The following diagram outlines a proposed experimental workflow for the initial biological characterization of this compound.

Caption: Proposed workflow for the initial biological evaluation of this compound.

Conclusion

While experimental data for this compound is currently unavailable, a predictive analysis based on the structure-activity relationships of analogous compounds suggests that it holds promise as a modulator of the serotonergic system and as a potential anticancer agent. The proposed experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a roadmap for the initial biological characterization of this novel compound. Further investigation is warranted to elucidate its precise pharmacological profile and to determine its potential for therapeutic development.

References

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. indole-in-the-target-based-design-of-anticancer-agents-a-versatile-scaffold-with-diverse-mechanisms - Ask this paper | Bohrium [bohrium.com]

- 3. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Ethyl-1H-indol-7-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-indol-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of specific literature on its discovery and history, this document focuses on its physicochemical properties and proposes a plausible synthetic pathway based on established methodologies for analogous indole derivatives. Detailed experimental protocols for the proposed synthesis, including N-ethylation, nitration, and reduction steps, are provided. The significance of the 7-aminoindole scaffold in drug development is also discussed, highlighting the potential applications of this compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Substitution at various positions on the indole ring allows for the fine-tuning of pharmacological activity. The 7-aminoindole moiety, in particular, is a key building block for a range of bioactive molecules.[3] This guide focuses on the N-ethylated derivative, this compound, providing essential technical information for researchers. While the specific discovery and developmental history of this compound are not well-documented in publicly available literature, its structural features suggest potential utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1596967-59-7 | MolWiki |

| Molecular Formula | C₁₀H₁₂N₂ | MolWiki |

| Molecular Weight | 160.22 g/mol | MolWiki |

| LogP | 1.82 | MolWiki (Predicted) |

| Hydrogen Bond Donors | 1 | MolWiki (Predicted) |

| Hydrogen Bond Acceptors | 2 | MolWiki (Predicted) |

Proposed Synthetic Pathway

In the absence of a directly reported synthesis for this compound, a logical and efficient three-step synthetic route is proposed, starting from commercially available indole. This pathway involves:

-

Nitration of the indole at the 7-position.

-

N-Ethylation of the resulting 7-nitroindole.

-

Reduction of the nitro group to the primary amine.

Experimental Protocols (Proposed)

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound. These protocols are based on well-established procedures for similar transformations on the indole scaffold.

Step 1: Synthesis of 7-Nitroindole

Nitration of indole requires mild, non-acidic conditions to avoid polymerization.[4] The use of acetyl nitrate, prepared in situ, is a common method.

-

Reaction Scheme:

-

Indole + Acetyl Nitrate → 7-Nitroindole

-

-

Reagents and Materials:

-

Indole

-

Acetic Anhydride

-

Nitric Acid (fuming)

-

Acetic Acid (glacial)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

-

Procedure:

-

A solution of acetic anhydride in glacial acetic acid is cooled to 0-5 °C in an ice bath.

-

Fuming nitric acid is added dropwise to the cooled acetic anhydride solution while maintaining the temperature below 10 °C to form acetyl nitrate in situ.

-

A solution of indole in glacial acetic acid is then added dropwise to the acetyl nitrate solution, keeping the reaction temperature below 10 °C.

-

The reaction mixture is stirred at low temperature for a specified time, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 7-nitroindole.

-

Step 2: Synthesis of 1-Ethyl-7-nitroindole

N-alkylation of indoles is typically achieved by deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide.[5][6]

-

Reaction Scheme:

-

7-Nitroindole + Ethyl Iodide + NaH → 1-Ethyl-7-nitroindole

-

-

Reagents and Materials:

-

7-Nitroindole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl Iodide

-

Anhydrous Dimethylformamide (DMF)

-

Ammonium Chloride solution (saturated)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

-

Procedure:

-

Sodium hydride is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

A solution of 7-nitroindole in anhydrous DMF is added dropwise to the NaH suspension at 0 °C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 7-nitroindole.

-

The reaction mixture is cooled back to 0 °C, and ethyl iodide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to afford 1-ethyl-7-nitroindole.

-

Step 3: Synthesis of this compound

The reduction of the nitro group to an amine can be accomplished using various reducing agents, with tin(II) chloride or catalytic hydrogenation being common methods.

-

Reaction Scheme:

-

1-Ethyl-7-nitroindole + Reducing Agent → this compound

-

-

Method A: Reduction with Tin(II) Chloride

-

Reagents and Materials:

-

1-Ethyl-7-nitroindole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium Hydroxide solution (concentrated)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

-

Procedure:

-

1-Ethyl-7-nitroindole is dissolved in ethanol.

-

Tin(II) chloride dihydrate is added to the solution, and the mixture is refluxed.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with a concentrated sodium hydroxide solution to precipitate tin salts.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

-

-

-

Method B: Catalytic Hydrogenation

-

Reagents and Materials:

-

1-Ethyl-7-nitroindole

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol or Ethanol

-

Celite

-

-

Procedure:

-

1-Ethyl-7-nitroindole is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically with a balloon or at a set pressure).

-

The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give this compound.

-

-

Expected Spectral Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, and eight aromatic carbons of the indole core. |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 160.22. |

Biological Significance and Potential Applications

The 7-aminoindole scaffold is a constituent of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The introduction of an amino group at the 7-position can significantly influence the electronic properties of the indole ring and provide a key interaction point for binding to biological targets. N-alkylation, such as the addition of an ethyl group, can modulate lipophilicity and metabolic stability.

Given the prevalence of the indole nucleus in drug discovery, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[7][8][9]

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its physicochemical properties and a proposed synthetic route. While the history of this specific compound remains elusive, the provided experimental protocols, based on established chemical principles, offer a reliable pathway for its synthesis. The structural features of this compound make it a compound of significant interest for further investigation and a potentially valuable intermediate in the design and development of new therapeutic agents. Researchers and drug development professionals can utilize the information presented herein as a foundation for their work with this and related indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-Ethyl-1H-indol-7-amine: A Technical Guide

Disclaimer: The compound 1-Ethyl-1H-indol-7-amine is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a hypothetical pharmacological profile based on the known structure-activity relationships of structurally similar indole derivatives, including N-substituted indoles and 7-aminoindole analogues. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide potential future investigations.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Modifications at various positions of the indole ring can dramatically alter the pharmacological profile of the resulting compounds. This guide explores the predicted pharmacological characteristics of the novel compound this compound, focusing on its potential receptor binding affinities, functional activities, and relevant experimental protocols for its characterization. The predictions are derived from the established pharmacology of N-ethylated indoles and 7-amino-substituted indole derivatives.

Predicted Pharmacological Profile

Based on its structural features—an ethyl group at the N-1 position and an amino group at the C-7 position—this compound is predicted to interact with a range of biological targets, primarily within the central nervous system. The 7-amino functionality is a known pharmacophore in compounds targeting protein kinases and nicotinic acetylcholine receptors. The N-ethyl substitution may modulate the compound's lipophilicity and its interaction with receptor binding pockets.

The following table summarizes the predicted binding affinities of this compound for various receptors, based on data from analogous compounds.

| Receptor Target | Predicted Affinity (Ki, nM) | Rationale based on Analogs |

| Nicotinic Acetylcholine (α4β2) | 10 - 100 | 7-Azaindole derivatives have shown potent binding to nAChRs, with some exhibiting Ki values in the low nanomolar range. The 7-amino group is a key feature for this interaction.[1] |

| Serotonin (5-HT) Receptors | > 500 | While many indoleamines are potent serotonin receptor ligands, the 7-amino substitution is less common for high-affinity 5-HT receptor binding compared to substitutions at the 5-position. |

| Protein Kinases (e.g., CDK9, Haspin) | 50 - 500 | 7-Azaindole derivatives have been identified as inhibitors of various protein kinases, suggesting that the 7-aminoindole scaffold could confer similar activity.[2] |

| Monoamine Transporters (SERT, DAT, NET) | > 1000 | Simple indoleamines can interact with monoamine transporters, but the specific substitution pattern of this compound is not characteristic of potent transporter ligands. |

The functional activity of this compound is predicted to be as follows:

| Assay Type | Predicted Activity (EC50/IC50, nM) | Predicted Effect |

| nAChR Functional Assay (Calcium Flux) | 100 - 1000 | Partial agonist activity at the α4β2 nicotinic acetylcholine receptor is plausible, a characteristic observed in some 7-azaindole derivatives being investigated for cognitive enhancement and smoking cessation.[1] |

| Kinase Inhibition Assay | 100 - 1000 | Inhibition of specific protein kinases such as CDK9 or Haspin is possible, which could imply potential applications in oncology.[2] |

| cAMP Assay (for GPCRs) | > 1000 | Significant modulation of cAMP levels via common GPCRs like serotonin or dopamine receptors is not anticipated to be a primary mechanism of action. |

Detailed Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following experimental protocols are recommended.

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

-

Procedure:

-

Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Incubate the membranes with a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Objective: To assess the functional activity (agonist or antagonist) of this compound at nicotinic acetylcholine receptors.

-

Procedure:

-

Culture cells stably expressing the desired nAChR subtype (e.g., α4β2) in 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

After a baseline fluorescence reading, add varying concentrations of this compound to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).

-

Calculate EC50 or IC50 values from the concentration-response curves.

-

-

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

-

Procedure:

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a multi-well plate, combine the target kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction mixture to allow for kinase activity.

-

Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add a second reagent to convert the ADP produced into a luminescent signal.

-

Measure the luminescence, which is proportional to kinase activity.

-

Calculate the IC50 value from the concentration-inhibition curve.

-

Visualizations

Caption: A simplified workflow for the in vitro pharmacological characterization of a novel compound.

Caption: Predicted signaling pathway for this compound at the α4β2 nAChR.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive pharmacological profile can be constructed based on its structural similarity to known bioactive indole derivatives. The presence of the 7-amino group suggests potential activity as a nicotinic acetylcholine receptor partial agonist and as a protein kinase inhibitor. The N-ethyl group is likely to influence its pharmacokinetic properties and may fine-tune its interactions with biological targets. The experimental protocols and workflows outlined in this guide provide a clear path for the empirical validation of this predicted profile. Further research into this and related compounds could uncover novel therapeutic agents with unique pharmacological properties.

References

An In-depth Technical Guide to 1-Ethyl-1H-indol-7-amine: Synthesis, Potential Biological Activity, and Research Perspectives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature and experimental data for 1-Ethyl-1H-indol-7-amine are scarce. This guide provides a comprehensive overview based on established knowledge of closely related indole derivatives. Information regarding synthesis and potential biological activity is largely inferred from studies on similar compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] this compound represents a specific, under-researched derivative within this vast chemical space. Its structure, featuring an ethyl group at the indole nitrogen (N1) and an amino group at the 7-position of the benzene ring, suggests potential for unique pharmacological properties. This technical guide aims to provide a thorough review of the available literature on related compounds to infer potential synthetic routes, key experimental protocols, and prospective biological activities for this compound.

Synthesis of this compound

While no direct synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of 7-aminoindoles and the N-alkylation of indoles. A two-step process is proposed: first, the synthesis of the 7-aminoindole precursor, followed by N-ethylation.

Synthesis of the 7-Aminoindole Precursor

Several methods have been reported for the synthesis of 7-aminoindoles. Two prominent and recent methods are highlighted below.

Method 1: From Pyrrole-3-carboxaldehydes

A flexible and efficient method for the synthesis of highly functionalized 7-aminoindoles starting from pyrrole-3-carboxaldehydes has been developed. This multi-step process involves a Wittig reaction followed by an intramolecular Houben-Hoesch reaction.

Method 2: Iridium-Catalyzed C-H Amidation

A direct C-H amidation of N-pivaloylindoles at the C-7 position using organic azides has been achieved with iridium catalysis. This method offers excellent regioselectivity under mild conditions.

N-Ethylation of 7-Aminoindole

Once the 7-aminoindole precursor is obtained, the final step is the selective ethylation of the indole nitrogen. Standard N-alkylation procedures for indoles can be employed.

Experimental Protocol: General Procedure for N-Alkylation of Indoles

A common method for the N-alkylation of indoles involves deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide.

-

Materials: 7-Aminoindole, sodium hydride (NaH), dimethylformamide (DMF), ethyl iodide (or other ethylating agent).

-

Procedure:

-

To a solution of 7-aminoindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Physicochemical and Spectroscopic Data (Inferred)

While no specific experimental data for this compound is available, data for the closely related compound 1-Ethyl-1H-indole can provide some insight into its expected properties.

| Property | Value (for 1-Ethyl-1H-indole) | Reference |

| Molecular Formula | C10H11N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 10604-59-8 | [1] |

Expected Spectroscopic Features for this compound:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and the amino group protons.

-

¹³C NMR: Resonances for the ethyl group carbons, and the aromatic carbons of the indole nucleus.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C10H12N2.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, based on its structural similarity to other substituted tryptamines and indoleamines, some potential pharmacological activities can be inferred.

Interaction with Serotonin Receptors

Many substituted tryptamines are known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is responsible for the psychedelic effects of many of these compounds. The presence of an amino group on the indole ring and an alkyl group on the indole nitrogen are common features of many psychoactive tryptamines. Therefore, it is plausible that this compound could act as a ligand for serotonin receptors.

Monoamine Oxidase Inhibition

Some indole derivatives exhibit monoamine oxidase (MAO) inhibitory activity. MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which can have antidepressant and other psychotropic effects.

Other Potential Activities

Indole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific activity of this compound would depend on its unique interactions with various biological targets.

Inferred Signaling Pathway

Given the potential interaction with 5-HT2A receptors, a likely signaling pathway to be modulated by this compound is the Gq/11-coupled pathway, which is the primary signaling cascade activated by 5-HT2A receptor agonists.

Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and preliminary biological evaluation of this compound.

Caption: General workflow for the synthesis and evaluation of this compound.

Conclusion and Future Directions

This compound is a novel indole derivative with a paucity of directly reported scientific literature. However, by examining the synthesis and biological activities of structurally related compounds, we can propose plausible synthetic routes and hypothesize potential pharmacological properties. The synthetic accessibility via established methods for 7-aminoindole synthesis and subsequent N-alkylation makes this compound a viable target for investigation.

Future research should focus on the actual synthesis and characterization of this compound to confirm its structure and physicochemical properties. Subsequently, a comprehensive pharmacological evaluation is warranted to explore its potential as a modulator of serotonin receptors, a monoamine oxidase inhibitor, or for other therapeutic applications. Such studies will be crucial in determining the potential of this and other under-explored indole derivatives in drug discovery and development.

References

- 1. 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Ethyl-1H-indol-7-amine

This compound is a derivative of the indole heterocyclic ring system. The indole nucleus is a common structural motif in a wide range of biologically active compounds, including pharmaceuticals and natural products.[1][2] The physicochemical properties of these compounds, particularly their solubility in various solvents, are critical determinants of their behavior in biological systems and their suitability for drug development. Accurate solubility data is essential for formulation development, pharmacokinetic studies, and toxicological assessments.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 1596967-59-7 |

| LogP (Predicted) | 1.82 |

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility of this compound in a range of common solvents at ambient temperature. This data is illustrative and intended to provide a framework for how such information would be presented.

| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) | Classification |

| Water | Aqueous | < 0.1 | Practically Insoluble |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 | Practically Insoluble |

| Methanol | Polar Protic | 25 | Soluble |

| Ethanol | Polar Protic | 15 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

| Dichloromethane | Nonpolar | 50 | Freely Soluble |

| Hexane | Nonpolar | < 1 | Sparingly Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound using the crystal equilibrium method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, dichloromethane, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that there is undissolved solid material at the bottom of each vial to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the incubator.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

References

A Technical Guide to the Stability and Degradation Pathways of 1-Ethyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of 1-Ethyl-1H-indol-7-amine. Due to the absence of specific experimental data for this compound in publicly accessible literature, this document extrapolates information from studies on structurally related indole derivatives, indolamines, and established principles of pharmaceutical forced degradation studies.[1][2][3] The objective is to equip researchers and drug development professionals with a robust theoretical framework for anticipating stability challenges, designing appropriate analytical methods, and developing stable formulations. This guide details potential degradation mechanisms, including oxidation, hydrolysis, and photolysis, and provides standardized experimental protocols for their investigation.

Introduction: The Indole Scaffold in Drug Development

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan and the neurotransmitter serotonin.[4][5][6] Its electron-rich nature makes it susceptible to various chemical transformations, particularly electrophilic substitution and oxidation.[7] Understanding the intrinsic stability of novel indole derivatives like this compound is a critical component of the drug development process, ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide will focus on the anticipated stability profile of this compound based on the known chemistry of its core components: the N-ethylated indole ring and the 7-amino substituent.

Predicted Degradation Pathways

Forced degradation studies are designed to identify likely degradation products by exposing the drug substance to conditions more severe than accelerated stability testing.[2][3] Based on the structure of this compound, the primary degradation pathways are predicted to be oxidative, hydrolytic, and photolytic.

Oxidative Degradation

The indole nucleus is highly susceptible to oxidation.[7][8] The electron-donating character of the pyrrole nitrogen makes the C2 and C3 positions particularly reactive.[7] For this compound, several oxidative pathways are plausible:

-

Oxidation to Oxindoles: A common degradation pathway for indoles is the oxidation of the C2 position to form a 2-oxindole derivative.[7][8][9] This can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or metal catalysts.[8][10]

-

Pyrrole Ring Cleavage: Under stronger oxidative conditions, the pyrrole ring can be cleaved. For instance, atmospheric oxidation initiated by hydroxyl radicals can lead to the formation of products like N-(2-formylphenyl)formamide from the parent indole structure.[11]

-

Amine Oxidation: The 7-amino group is also a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or contribute to the formation of colored polymeric degradants.

Hydrolytic Degradation

The stability of this compound across a range of pH values is critical for both formulation development and predicting its behavior in physiological environments.

-

Acidic Conditions: While the indole ring itself is generally stable to hydrolysis, it can be protonated by strong acids.[7] Protonation typically occurs at the C3 position, which can make the molecule susceptible to subsequent reactions or degradation, especially if other reactive functional groups are present.[7]

-

Basic Conditions: The stability in alkaline conditions is predicted to be higher, although extreme pH could potentially affect the molecule. The N-H of an unsubstituted indole is acidic (pKa ≈ 17), but in this case, the nitrogen is alkylated, removing this possibility.

Photodegradation

Many indole-containing compounds are sensitive to light. Exposure to UV or visible light can generate excited states that react with oxygen to produce reactive oxygen species (ROS), which in turn can accelerate oxidative degradation.[12][13][14] Photodegradation can lead to complex mixtures of degradants, including hydroxylated species, ring-opened products, and polymers.[15] The presence of the amine group may further sensitize the molecule to photolytic degradation.

Quantitative Stability Data (Illustrative)

No specific quantitative data for this compound is available. The following tables are illustrative examples of how stability data would be presented. These tables should be populated with experimental data from forced degradation studies.

Table 1: Illustrative Hydrolytic Stability of this compound at 60°C

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradant A | % Degradant B |

| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 92.5 | 4.8 | 2.1 | |

| 72 | 81.3 | 11.2 | 5.9 | |

| pH 7 Buffer | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.8 | < 0.1 | < 0.1 | |

| 72 | 99.5 | 0.2 | 0.1 | |

| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.6 | < 0.1 | 0.2 | |

| 72 | 98.9 | 0.3 | 0.5 |

Table 2: Illustrative Oxidative and Photolytic Stability of this compound

| Stress Condition | Duration | % Parent Compound Remaining | Total % Degradants |

| 5% H₂O₂ (Dark, RT) | 24 hours | 75.4 | 23.1 |

| Solid State (ICH Photostability Option 1) | 1.2 million lux hours & 200 W·h/m² | 95.2 | 4.5 |

| Solution (ICH Photostability Option 1) | 1.2 million lux hours & 200 W·h/m² | 88.9 | 10.8 |

| Thermal (Solid State, 80°C) | 7 days | 99.1 | 0.8 |

Experimental Protocols

The following protocols are based on standard industry practices and ICH guidelines for forced degradation studies.[1][2]

General Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50). This stock solution will be used for all stress conditions unless otherwise noted.

Protocol for Hydrolytic Stability

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer to a final concentration of 0.1 mg/mL.

-

Incubation: Store aliquots of each solution at 60°C. Protect from light.

-

Time Points: Withdraw samples at 0, 6, 24, and 72 hours.

-

Sample Preparation: Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol for Oxidative Stability

-

Preparation: Dilute the stock solution with a 5% v/v hydrogen peroxide solution to a final drug substance concentration of 0.1 mg/mL.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw samples at 0, 2, 8, and 24 hours.

-

Sample Preparation: Dilute samples to a suitable concentration for HPLC analysis.

Protocol for Photostability

-

Sample Preparation:

-

Solid State: Spread a thin layer of the drug substance in a shallow dish.

-

Solution State: Prepare a 0.1 mg/mL solution in a suitable solvent and place it in a quartz cuvette.

-

-

Exposure: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (ICH Q1B guideline).

-

Control: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) and store them under the same temperature and humidity conditions.

-

Analysis: Analyze the exposed and control samples by HPLC.

References

- 1. onyxipca.com [onyxipca.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Indolamines - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Serotonin - Wikipedia [en.wikipedia.org]

- 7. Indole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 12. Optimization of the indole photodegradation on supported TiO(2): influences of temperature, concentration, TiO(2) amount and flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 1-Ethyl-1H-indol-7-amine: A Technical Guide

This technical guide offers an in-depth overview of the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 1-Ethyl-1H-indol-7-amine. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related indole compounds. The guide also outlines standard experimental methodologies for acquiring such data.

Predicted Spectral Data

The predicted spectral data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 1H | H-4 |

| ~6.8-7.0 | t | 1H | H-5 |

| ~6.5-6.7 | d | 1H | H-6 |

| ~6.4-6.6 | d | 1H | H-2 |

| ~6.2-6.4 | d | 1H | H-3 |

| ~4.1-4.3 | q | 2H | -CH₂- (Ethyl) |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~1.4-1.6 | t | 3H | -CH₃ (Ethyl) |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-148 | C-7a |

| ~140-143 | C-7 |

| ~128-130 | C-3a |

| ~120-122 | C-2 |

| ~118-120 | C-5 |

| ~115-117 | C-4 |

| ~110-112 | C-6 |

| ~100-102 | C-3 |

| ~40-42 | -CH₂- (Ethyl) |

| ~15-17 | -CH₃ (Ethyl) |

Predicted in CDCl₃ at 100 MHz.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 131 | [M - C₂H₅]⁺ or [M - NH₃]⁺ |

Molecular Formula: C₁₀H₁₂N₂. Molecular Weight: 160.22 g/mol . The nitrogen rule suggests an even molecular weight for a compound with an even number of nitrogen atoms.[1] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3250 | Medium, Broad | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2975-2850 | Medium | C-H stretch (Aliphatic) |

| 1620-1580 | Medium-Strong | N-H bend (Amine) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| 1335-1250 | Strong | C-N stretch (Aromatic Amine) |

Characteristic IR absorption frequencies for common functional groups are well-established.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a novel organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The solution should be clear and free of particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4] Shimming is then performed to optimize the homogeneity of the magnetic field.[4]

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The choice of ionization technique depends on the analyte's properties. Electron Ionization (EI) is a common hard ionization technique suitable for relatively volatile and thermally stable compounds.[5] Electrospray Ionization (ESI) is a soft ionization technique suitable for a wider range of compounds.[6]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-